2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide is a chemical compound with a complex structure that includes both chloro and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 2-chloroaniline to yield the final product. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall reactivity.
4-Chloro-2-methylphenoxyacetic acid: Another related compound with similar structural features but different chemical properties.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2453-96-5 |
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Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-11(16)6-7-14(10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
HLCZVFNOYLCIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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